molecular formula C8H12ClNOS B2987405 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole CAS No. 1503142-43-5

4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole

Cat. No.: B2987405
CAS No.: 1503142-43-5
M. Wt: 205.7
InChI Key: JQRCTAVCRCUWOZ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole (CAS 1503142-43-5) is a high-value synthetic intermediate with particular significance in medicinal chemistry and anticancer drug discovery . Its molecular formula is C8H12ClNOS, with a molecular weight of 205.71 g/mol . The chloromethyl group on the thiazole ring provides a versatile reactive handle for further functionalization, allowing researchers to conjugate this moiety to various pharmacophores or linkers. The 2-(2-methoxypropan-2-yl) substituent is a sterically hindered group that can influence the compound's electronic properties and metabolic stability, making it a valuable scaffold for structure-activity relationship (SAR) studies. This compound is a key building block in the development of novel 4-substituted methoxybenzoyl-aryl-thiazole (SMART) agents, a class of molecules demonstrating potent antiproliferative activity in the low nanomolar range against challenging cancer cell lines, including melanoma and prostate cancer . Preliminary mechanism of action studies on related SMART compounds indicate that they exert their potent anticancer effects primarily through the inhibition of tubulin polymerization, thereby disrupting microtubule formation and halting cell division . Researchers can leverage this compound to synthesize and explore new conjugated systems containing multiple aromatic rings, which have been shown to form highly stable structures conducive to targeting key biological pathways . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(chloromethyl)-2-(2-methoxypropan-2-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNOS/c1-8(2,11-3)7-10-6(4-9)5-12-7/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRCTAVCRCUWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=CS1)CCl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1503142-43-5
Record name 4-(chloromethyl)-2-(2-methoxypropan-2-yl)thiazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole typically involves the reaction of appropriate thiazole precursors with chloromethylating agents. One common method is the chloromethylation of 2-(2-methoxypropan-2-yl)thiazole using formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of an intermediate chloromethyl ether, which subsequently reacts with the thiazole ring to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of dihydrothiazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.

    Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products Formed

    Substitution: Formation of azido, thiocyanato, or methoxy derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiazole derivatives.

Scientific Research Applications

4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a building block for the synthesis of drug candidates targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects. The methoxypropan-2-yl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares the target compound with structurally analogous thiazole derivatives from the evidence:

Compound Name Substituents (Position 2) Substituents (Position 4) Key Properties/Activities Reference
4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole 2-methoxypropan-2-yl Chloromethyl Potential for functionalization; steric and electronic modulation N/A
4-(4-Trifluoromethylphenyl)thiazole (Compound 2e) 4-Trifluoromethylphenyl Varied (e.g., chlorophenyl) Strong π–π interactions with Trp286 in AChE; acetylcholinesterase inhibition
2-(4-Cyanophenyl)-2-hydrazinylthiazoles Hydrazinyl + aromatic groups 4-Cyanophenyl Anticancer activity (GI₅₀ = 1.0–1.7 µM against MCF-7 cells); caspase-dependent apoptosis
2-(4-Nitrophenyl)thiazole derivatives Hydrazone-linked furan/nitro 4-Nitrophenyl/chlorophenyl Anticandidal (MIC = 250 µg/mL) and anticancer (IC₅₀ = 125 µg/mL) activities
4-(4-Fluorophenyl)-2-triazolyl-thiazole (Compound 5) Triazolyl-fluorophenyl Fluorophenyl Isostructural with compound 4; similar conformation but altered crystal packing
2-Amino-4-(chloromethyl)thiazole derivatives Varied (e.g., isothiocyanate) Chloromethyl Antileukemic activity (IC₅₀ = 3.2 nM); mitotic blocking

Key Observations:

  • Electronic Effects: The trifluoromethyl group in compound 2e () is strongly electron-withdrawing, enhancing π–π interactions with AChE’s Trp284.
  • Steric Influence : The 2-methoxypropan-2-yl group introduces greater steric bulk compared to simpler substituents (e.g., 4-fluorophenyl in ), which may reduce membrane permeability but improve target selectivity .
  • Functionalization Potential: The chloromethyl group at position 4 allows for nucleophilic substitution, similar to derivatives in and , enabling the synthesis of prodrugs or conjugates .

Physicochemical and Pharmacokinetic Properties

  • Polar Surface Area (PSA) : The methoxy group increases PSA, which may enhance water solubility but limit blood-brain barrier penetration compared to lipophilic derivatives like 4-(4-fluorophenyl)thiazole .

Biological Activity

4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole is a synthetic compound belonging to the thiazole family, characterized by its unique structural features, including a chloromethyl group at the 4-position and a branched methoxypropan-2-yl group at the 2-position. This compound has garnered interest due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.

The molecular formula of this compound is C8H12ClNOSC_8H_{12}ClNOS. Its structure can be represented by the following SMILES notation: CC(C)(C1=NC(=CS1)CCl)OC. The presence of both sulfur and nitrogen in the thiazole ring contributes to its reactivity and biological activity.

Antimicrobial Activity

Thiazole derivatives, including this compound, are well-known for their antimicrobial properties . Studies have shown that compounds with thiazole rings exhibit significant antibacterial and antifungal activities. For instance, thiazole derivatives have been effective against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity

Several studies indicate that thiazole derivatives possess anticancer properties . The compound has been evaluated for its ability to inhibit tubulin polymerization, a critical process in cancer cell division. In vitro studies suggest that modifications in the thiazole structure can enhance cytotoxicity against cancer cell lines. For example, related thiazole compounds have shown IC50 values in the low nanomolar range against melanoma and prostate cancer cells .

Table 1: Comparative Anticancer Activity of Thiazole Derivatives

Compound NameIC50 (µM)Cancer Cell Line
This compoundTBDTBD
SMART Compounds0.124 - 3.81Various (NCI-60)
ATCAA Compounds0.4 - 2.2Melanoma, Prostate

Anti-inflammatory Effects

Research has also indicated that thiazoles can exhibit anti-inflammatory effects . Some derivatives have been shown to reduce pro-inflammatory cytokines in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .

Case Studies and Research Findings

  • Anticancer Efficacy : A study on a series of thiazole derivatives demonstrated that modifications could significantly enhance their anticancer efficacy. The introduction of electron-donating groups at specific positions on the thiazole ring improved activity against certain cancer cell lines .
  • Antimicrobial Screening : In another study, various thiazole derivatives were synthesized and screened for their antimicrobial activity against standard strains of bacteria and fungi. The results indicated that compounds with specific substitutions exhibited potent activity, suggesting that this compound could follow similar trends .
  • Mechanistic Studies : Investigations into the mechanism of action of thiazole compounds revealed that they might exert their effects through multiple pathways, including inhibition of tubulin polymerization and modulation of inflammatory pathways .

Q & A

Q. Table 1: Comparison of Synthetic Conditions

ReagentSolventTemperatureYield Optimization Strategy
POCl₃1,2-Dichloroethane50°CProlonged stirring (1 hour)
SO₂Cl₂1,2-Dichloroethane23–50°CDropwise addition to avoid side reactions
BromineEthanolRefluxStoichiometric control of thiourea

Basic: How is the structure of this compound verified post-synthesis?

Answer:
Structural confirmation relies on multi-technique characterization:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., chloromethyl at δ ~4.5 ppm, thiazole protons at δ ~7–8 ppm) .
  • IR Spectroscopy : Confirm functional groups (C-Cl stretch ~650 cm⁻¹, thiazole ring vibrations ~1500 cm⁻¹) .
  • Elemental Analysis : Validate purity by comparing experimental vs. calculated C/H/N/S percentages (e.g., <0.5% deviation indicates high purity) .

Advanced: How can computational methods optimize synthesis and predict reactivity?

Answer:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to identify low-energy pathways for chloromethylation or cyclization .
  • Virtual Screening : Predict optimal solvents/reagents by simulating solvation effects and reagent electronic properties (e.g., POCl₃ vs. SO₂Cl₂ electrophilicity) .
  • Machine Learning : Train models on existing reaction data (e.g., yields, solvent polarity) to recommend conditions for novel derivatives .

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer:

  • Cross-Validation : Combine in vitro assays (e.g., cytotoxicity testing) with in silico docking to assess binding affinity to targets like kinase enzymes .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methoxypropan-2-yl vs. methyl groups) to isolate bioactive moieties .
  • Meta-Analysis : Use statistical tools to aggregate data from disparate studies, controlling for variables like assay type or cell line .

Q. Table 2: Key Bioactive Thiazole Derivatives

SubstituentTargetBioactivity (IC₅₀)Reference
2-(2-Methoxypropan-2-yl)Viral protease12.3 µM
4-ChloromethylPlatelet aggregation8.7 µM
2-MethylCancer cell lines>50 µM

Basic: What safety protocols are critical for handling this compound?

Answer:

  • PPE Requirements : Gloves, goggles, and fume hood use mandatory due to chloromethyl group toxicity .
  • Waste Disposal : Neutralize chlorinated byproducts with aqueous sodium bicarbonate before disposal .
  • Storage : Store under inert gas (N₂/Ar) at 4°C to prevent hydrolysis of the chloromethyl group .

Advanced: What mechanistic insights explain the reactivity of the chloromethyl group?

Answer:

  • Electrophilic Reactivity : The chloromethyl group undergoes nucleophilic substitution (SN₂) with amines or thiols, forming covalent adducts .
  • Solvent Effects : Polar aprotic solvents (e.g., dichloroethane) stabilize transition states during POCl₃-mediated chlorination .
  • Competing Pathways : Hydrolysis to hydroxymethyl derivatives can occur if moisture is present, requiring strict anhydrous conditions .

Advanced: How to design derivatives for enhanced bioactivity?

Answer:

  • Bioisosteric Replacement : Substitute methoxypropan-2-yl with isosteres like tert-butoxy to modulate lipophilicity .
  • Prodrug Strategies : Mask the chloromethyl group with labile esters (e.g., acetyl) to improve membrane permeability .
  • Fragment-Based Design : Use crystallographic data of target proteins (e.g., viral proteases) to guide functional group placement .

Basic: What analytical techniques quantify purity during synthesis?

Answer:

  • HPLC-MS : Monitor reaction progress and detect impurities using reverse-phase C18 columns .
  • TLC Validation : Use silica gel plates with UV visualization (Rf ~0.4 in ethyl acetate/hexane) to track product formation .

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